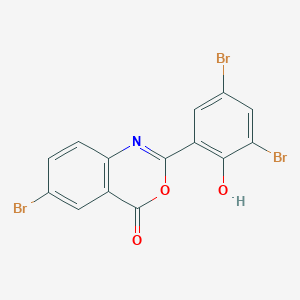![molecular formula C12H10N2S B14406104 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-26-9](/img/structure/B14406104.png)
4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound with a unique structure that includes a pyrrole ring substituted with a methylsulfanyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
- 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride
- 3-[4-(methylsulfanyl)phenyl]-1H-pyrazole
Comparison: Compared to these similar compounds, 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile stands out due to its unique combination of a pyrrole ring and a carbonitrile group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
87388-26-9 |
|---|---|
Formule moléculaire |
C12H10N2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
4-(3-methylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3 |
Clé InChI |
TXEVRJGAPPRAIF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)C2=CNC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


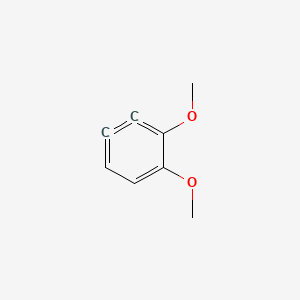
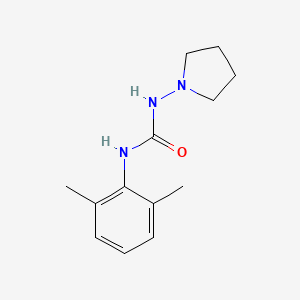
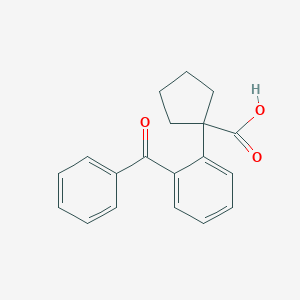

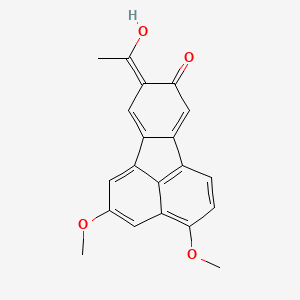


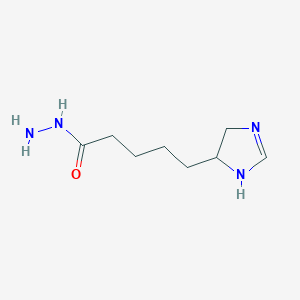

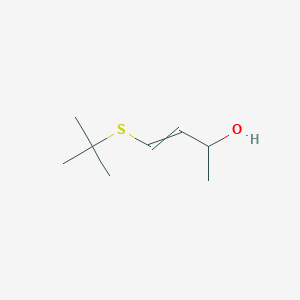

![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

